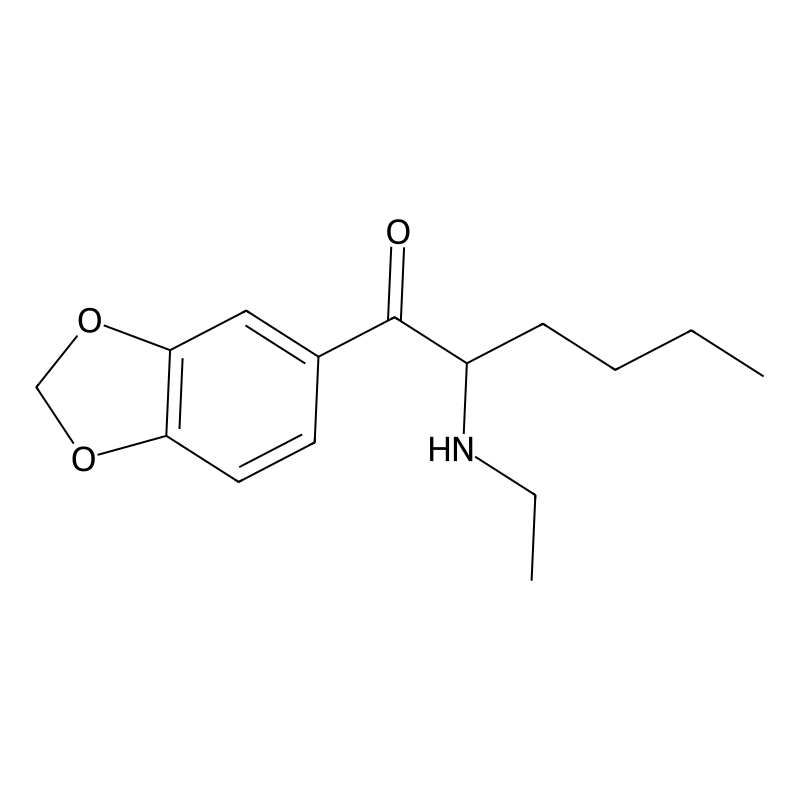

N-Ethylhexylone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-Ethylhexylone discovery on illicit drug market Poland

Analytical Characterization and Identification

The identification of N-Ethylhexylone relies on a combination of advanced analytical techniques to ensure accurate distinction from structurally similar compounds like N-butyl-norbutylone [1] [2].

The table below summarizes the key analytical data for this compound:

| Analysis Method | Key Data and Findings for this compound |

|---|

| Chemical Structure | IUPAC Name: 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one Molecular Formula: C₁₅H₂₁NO₃ Molar Mass: 263.337 g·mol⁻¹ [3] | | High-Resolution MS (HR-MS) | Protonated molecule [M+H]⁺: m/z 264.1597 (calculated 264.1600) [1] [2] | | Gas Chromatography-MS (GC-MS) | Main fragment ions: m/z 114, 58, 149 [2] | | Nuclear Magnetic Resonance (NMR) (¹H and ¹³C data) | Key shifts: Carbonyl carbon (C1): 194.60 ppm; Methylene group (C15): 103.02 ppm (protons at 6.20 ppm); Methylene group adjacent to nitrogen (C7): 41.65 ppm (protons at ~2.94 ppm); N-H protons: between 8.96 and 9.28 ppm [1] [2] |

Detailed Experimental Protocols

The following workflows detail the key analytical procedures used for the identification and characterization of this compound.

GC-MS and NMR workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This technique separates the components of a mixture and provides initial structural information based on fragmentation patterns [1] [2].

- Sample Preparation: The seized solid sample is dissolved in a suitable solvent, filtered, and diluted to a concentration suitable for injection into the GC-MS system.

- Instrumental Conditions:

- Column: A general-purpose non-polar or mid-polar column, such as an HP-5MS (5%-phenyl-methylpolysiloxane) or equivalent.

- Temperature Program: The oven temperature is increased from ~70°C to ~300°C at a rate of 8-10°C per minute.

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Data Interpretation: The mass spectrum of this compound shows a base peak at m/z 114, with other characteristic fragments at m/z 58 and 149. This α-cleavage pattern is common for cathinones [2].

Mass Spectrometry (ESI-MS/MS and HR-MS) Analysis

Electrospray Ionization (ESI) and High-Resolution Mass Spectrometry (HR-MS) provide accurate mass measurements for determining molecular formula and further structural clues [1] [2].

- Sample Introduction: The sample is directly infused into the mass spectrometer via a syringe pump, bypassing chromatographic separation.

- Instrumental Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

- Operation Modes:

- Full Scan MS: Identifies the protonated molecule [M+H]⁺.

- Tandem MS/MS: The protonated molecule is isolated and fragmented to study its breakdown pathways.

- HR-MS: Provides exact mass measurement.

- Data Interpretation:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to definitively confirm the molecular structure by mapping out the carbon and hydrogen environments [1] [2].

- Sample Preparation: A precise amount (e.g., 10-20 mg) of the sample is dissolved in a deuterated solvent like Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

- Data Acquisition:

- ¹H NMR: Identifies types and numbers of hydrogen atoms.

- ¹³C NMR: Identifies types of carbon atoms in the molecule.

- 2D NMR Techniques: Experiments like COSY, HSQC, and HMBC may be used to establish connectivity between atoms.

- Data Interpretation: Key structural features confirmed by NMR include the benzodioxole group, the keto group, the hexyl chain, and the ethylamino group, as detailed in the provided tables of chemical shifts [1] [2].

Pharmacological Profile and Market Context

This compound is a synthetic cathinone, a class of drugs that are synthetic analogs of the natural stimulant cathinone found in the khat plant [1] [2].

- Structural Class: It is a methylenedioxy-substituted cathinone, making it structurally and pharmacologically similar to MDMA (ecstasy) [1] [2].

- Mechanism of Action: Synthetic cathinones like this compound primarily act on the monoaminergic system in the brain. They function as releasers and reuptake inhibitors of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). This leads to increased levels of these neurotransmitters in the synapse, producing stimulant and empathogenic effects [1] [2].

- Illicit Market Position: Synthetic cathinones are often sold as "legal highs," "bath salts," or "research chemicals" to evade drug laws. They constitute a significant portion (approx. 25%) of New Psychoactive Substances (NPS) detected in Europe [1] [2].

The diagram below illustrates the primary pharmacological mechanism of action for this compound.

This compound increases neurotransmitters in the synaptic cleft.

Key Insights for Professionals

- Differentiation from Isomers is Crucial: Relying solely on GC-MS with standard columns can lead to misidentification, as this compound and N-butyl-norbutylone are isomeric and have nearly identical mass spectra and retention times [2].

- Use Orthogonal Methods for Confirmation: A multi-technique approach using NMR and HR-MS is essential for unambiguous identification of novel or isomeric cathinones [1] [2].

References

N-Ethylhexylone pharmacological effects and mechanism of action

What is Known: Chemical Profile

N-Ethylhexylone is a synthetic cathinone derivative identified in seized materials on the illicit drug market. Here are its key chemical characteristics:

- Chemical Name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [1].

- Structure: It features a methylenedioxy ring attached to the phenyl group, a structural feature it shares with entactogens like MDMA. This suggests a potential serotonergic component to its activity, though this is hypothetical without direct experimental confirmation [1].

- Analytical Data: The compound has been characterized using various techniques, which are crucial for its identification in forensic and toxicological analysis. The data below can serve as a reference for its identification.

Table: Analytical Characterization of this compound [1]

| Analytical Method | Key Data | Forensic Application |

|---|---|---|

| HR-MS | [M+H]+: m/z 264.1597 (C15H22NO3) | Confirms molecular formula and exact mass. |

| GC-MS (EI mode) | Main fragment ions: m/z 114, 149, 58 | Aids in initial screening; difficult to distinguish from isomers. |

| ESI-MS/MS | [M+H]+: m/z 264; Major fragment: m/z 246 (loss of H2O) | Provides more specific fragmentation data for confirmation. |

| NMR Spectroscopy | 1H and 13C chemical shifts provided | Definitive structural elucidation. |

Research Gaps and Next Steps

The absence of pharmacological data for this compound is a significant gap. Research on closely related substances suggests these are the most probable areas of its activity, but they require experimental validation.

Diagram of the hypothesized mechanism of action for this compound, inferred from its structure.

To proceed with your research, I suggest the following steps:

- Search Specialized Databases: Query scientific databases (PubMed, Google Scholar, Scopus) using the terms "this compound" along with keywords like "pharmacology", "dopamine", "serotonin", "uptake inhibition", and "receptor binding".

- Investigate Close Analogs: Since direct data is lacking, research on structurally similar methylenedioxy cathinones like methylone, pentylone, and eutylone can provide strong clues about its likely mechanism and effects [1].

- Consult Toxicology Resources: Check reports from organizations like the Center for Forensic Science Research and Education (CFSRE) or the EMCDDA for any emerging post-mortem or clinical case data.

References

N-Ethylhexylone new psychoactive substance prevalence

Analytical Characterization of N-Ethylhexylone

The table below summarizes key analytical data for identifying this compound, primarily sourced from a 2025 study on seized materials in Poland [1].

| Analytical Method | Key Identifiers / Chemical Shifts (δ in ppm) | Interpretation / Significance |

|---|---|---|

| General Formula | C15H21NO3 [1] [2] | Confirms molecular structure and molar mass (263.337 g·mol⁻¹) [2]. |

| HR-MS / ESI-MS | [M+H]⁺ = 264.1597 m/z [1] | Protonated molecule; primary ion for mass spectrometry identification. |

| NMR (¹H) | 6.20 (s, 2H, O-CH₂-O); 7.57 (d, 1H, Ar-H); 7.13 (d, 1H, Ar-H); 7.76 (dd, 1H, Ar-H); 5.20 (t, 1H, H-2); 0.76 (t, 3H, H-6) [1] | Characteristic methylenedioxy proton singlet; aromatic proton patterns; methine proton adjacent to keto group; terminal methyl group. |

| NMR (¹³C) | 194.60 (C-1, C=O); 103.02 (C-15, O-CH₂-O); 60.62 (C-2); 13.99 (C-8, N-CH₂-CH₃); 11.68 (C-6) [1] | Carbonyl carbon; methylenedioxy carbon; chiral center carbon; N-ethyl and hexyl chain terminal carbons. |

Workflow for Substance Identification

For clarity in your technical guide, here is a logical workflow for identifying a novel psychoactive substance like this compound, from seizure to confirmation. This diagram integrates the methodologies cited [1].

Flowchart of analytical identification workflow for novel substances.

Market Context and Data Limitations

- Emergence and Legal Status: this compound was first identified in Poland in August 2019 and has been reported in other regions, such as Taiwan, where it was sold as "Rainbow Tobacco" and made illegal in July 2020 [2]. This indicates its status as an emerging designer drug.

- Current Prevalence Data Gap: While recent 2025 market analyses provide extensive data on other synthetic cathinones like N-isopropyl butylone and butylone, these reports do not list this compound among the most frequently detected substances [3] [4]. Its absence from these high-prevalence lists suggests it may not be a dominant compound in the current illicit market, though it remains analytically relevant.

Pharmacological Pathway of Synthetic Cathinones

Although the search results do not contain a specific signaling pathway for this compound, it is a synthetic cathinone. The following diagram illustrates the general mechanism of action shared by this class of drugs, which is crucial for understanding their effects [5] [6].

General mechanism of action for synthetic cathinones like this compound.

References

- 1. N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [en.wikipedia.org]

- 3. 2025 Mid-Year Update on Novel Psychoactive Substances ... [aegislabs.com]

- 4. Inside the Synthetic Drug Surge: Why 2025's [medicaltoxic.com]

- 5. N-Ethylhexedrone [en.wikipedia.org]

- 6. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues [pmc.ncbi.nlm.nih.gov]

Quantitative Pharmacological Profile of N-Ethylhexylone

The table below summarizes the key in vitro quantitative data for N-Ethylhexylone and related N-ethyl cathinones from uptake inhibition and binding assays in HEK293 cells expressing human monoamine transporters [1].

| Compound | hDAT IC₅₀ (μM) | hSERT IC₅₀ (μM) | hDAT/hSERT Inhibition Ratio | hDAT Kᵢ (μM) |

|---|---|---|---|---|

| N-Ethylhexedrone (NEH) | 0.073 (±0.013) | >100 | 1457 | 0.121 (±0.012) |

| N-Ethyl-pentedrone (NEPD) | 0.091 (±0.018) | 76.39 (±2.09) | 844 | 0.042 (±0.007) |

| N-Ethyl-heptedrone (NEHP) | 0.251 (±0.024) | >100 | 426 | 0.107 (±0.018) |

| N-Ethyl-buphedrone (NEB) | 0.305 (±0.025) | 51.20 (±1.51) | 168 | 0.198 (±0.019) |

| N-Ethyl-cathinone (NEC) | 1.44 (±0.11) | >100 | 157 | 2.33 (±0.45) |

| α-PVP (Control) | 0.124 (±0.006) | >100 | 3222 | 0.019 (±0.002) |

| Cocaine (Control) | 0.238 (±0.016) | 2.01 (±0.28) | 8 | 0.307 (±0.04) |

Detailed Experimental Protocols

The following methodologies detail how the key data on transporter inhibition is typically generated.

Monoamine Transporter Uptake Inhibition Assay

This protocol determines a compound's potency in blocking the reuptake of dopamine or serotonin [1] [2].

- Cell Culture: HEK293 (Human Embryonic Kidney 293) cells are stably transfected to express the human dopamine transporter (hDAT) or human serotonin transporter (hSERT). Cells are maintained in standard culture conditions and seeded into multi-well plates for the assay.

- Uptake Inhibition Measurement:

- The growth medium is removed and replaced with a Krebs-Ringer buffer.

- Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control.

- A radiolabeled neurotransmitter substrate (e.g.,

[3H]Dopamine for hDAT or[3H]5-HT for hSERT) is added to each well. - The incubation is stopped after a specific period by rapid removal of the solution and washing the cells with ice-cold buffer.

- Cells are lysed, and the accumulated radioactivity is quantified using a scintillation counter.

- Data Analysis: The resulting data (counts per minute) are used to generate concentration-response curves. The IC₅₀ value (the concentration that inhibits 50% of transporter uptake) is calculated using nonlinear regression analysis.

Transporter Binding Affinity Assay

This assay measures the direct binding affinity (Kᵢ) of a compound to the transporter [1].

- Membrane Preparation: Membranes are prepared from the transfected HEK293 cells.

- Radioligand Displacement:

- Membrane preparations are incubated with a fixed concentration of a high-affinity radioligand. For hDAT,

[3H]WIN 35,428(a cocaine analog) is commonly used. - The incubation is performed in the presence of increasing concentrations of the test compound to compete for binding with the radioligand.

- Membrane preparations are incubated with a fixed concentration of a high-affinity radioligand. For hDAT,

- Data Analysis: The affinity constant (Kᵢ) is determined using the Cheng-Prusoff equation, which relates the IC₅₀ of the test compound in displacing the radioligand to the Kᵢ.

Mechanism of Action and Structural Insights

This compound functions primarily as a selective dopamine reuptake inhibitor (DRI). It binds to DAT, blocking the transporter's ability to clear dopamine from the synaptic cleft, leading to elevated extracellular dopamine levels and prolonged dopaminergic signaling [1] [3] [4].

A 2024 cryo-EM structure of the human DAT provides atomic-level insight into how inhibitors like the cocaine analog β-CFT act [5] [6]. They bind to the central (S1) site of the transporter, which is located approximately halfway across the membrane. This binding stabilizes the transporter in an outward-open conformation, physically preventing the conformational changes needed for dopamine reuptake.

Mechanism of DAT inhibition by this compound, stabilizing the outward-open state and blocking dopamine reuptake.

Key Research Implications

- High Abuse Potential: The high DAT inhibition potency and selectivity over SERT (as indicated by the large hDAT/hSERT ratio) are strongly associated with a significant risk of abuse and addiction [1].

- Structure-Activity Relationship (SAR): The data demonstrates a clear inverted U-shape relationship between the α-carbon alkyl chain length and DAT inhibition potency among N-ethyl cathinones. Potency increases from a methyl (NEC) to a butyl (NEH) chain, then decreases with a pentyl (NEHP) chain [1] [7].

- Cytotoxicity Consideration: The same structural feature (longer α-carbon chain) that increases DAT inhibition potency also correlates with increased cytotoxicity in neuronal PC12 cell models, likely due to enhanced membrane penetration [1].

References

- 1. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues [pmc.ncbi.nlm.nih.gov]

- 2. Model Systems for Analysis of Dopamine Transporter Function ... [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic cathinones: an updated harms assessment ... [gov.uk]

- 4. reuptake Dopamine - Wikipedia inhibitor [en.wikipedia.org]

- 5. Structure of the human dopamine and mechanisms of... transporter [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the human dopamine transporter and ... [nature.com]

- 7. Structure-Activity Relationships of Substituted Cathinones, ... [pmc.ncbi.nlm.nih.gov]

N-Ethylhexylone stimulant effects duration and intensity

Pharmacological Profile & Neurochemical Intensity

N-Ethylhexylone is a potent monoamine transporter inhibitor, a mechanism that underlies its stimulant effects. The following table summarizes its in vitro potency based on current literature.

| Transporter Type | IC₅₀ Value (nM) | Comparative IC₅₀ (nM, Reference Compound) |

|---|---|---|

| Dopamine Transporter (DAT) [1] | 12.3 | Cocaine: 89 [1] |

| Norepinephrine Transporter (NET) [1] | 28.7 | Cocaine: 210 [1] |

| Serotonin Transporter (SERT) [1] | 1,020 | MDMA: 57 [1] |

This pharmacological profile indicates that this compound is a highly potent dopamine and norepinephrine reuptake inhibitor with significantly weaker action on the serotonin transporter [1]. This places its neurochemical intensity closer to potent psychostimulants like α-PVP rather than entactogens like MDMA [1]. The high DAT/SERT inhibition ratio is a pattern strongly associated with a significant abuse liability [2].

Kinetic Profile and Predicted Duration

Direct human pharmacokinetic data for this compound is absent from the search results. Insights can be inferred from user reports and studies on closely related cathinones.

- Inferred Onset and Duration: For synthetic cathinones administered via nasal insufflation (a common route for this class), the onset of subjective effects is typically rapid, often within 20 minutes [3]. Based on user reports and the effects of analogs like N-ethylhexedrone (NEH) and N-ethyl-nor-pentedrone (NEP), the primary duration of effects for this compound is estimated to be in the range of 3 to 4 hours, with a return to baseline thereafter [3].

- Metabolic Pathways: Identification of primary metabolites provides insight into the drug's lifespan in the body. The major metabolic pathways for this compound, as identified in toxicological analyses, are [1]:

- N-deethylation (primarily mediated by CYP2D6), producing N-deethylhexylone.

- Reduction of the β-keto group, producing a hydroxyl metabolite.

- Dioxygenation of the 3,4-methylenedioxy ring, producing 3,4-dihydroxyhexylone.

The diagram below illustrates the core experimental workflow for determining this pharmacological and metabolic profile.

Research workflow from compound characterization to integrated profile.

Analytical Detection & Experimental Methodology

For researchers conducting analyses, the following key parameters are noted in the literature.

- Mass Spectrometric Signatures: When analyzed using LC-MS/MS (collision energy ~35 eV), this compound produces characteristic fragment ions that aid in identification. The major fragments, derived from the protonated molecule [M+H]⁺ at m/z 264, include m/z 246 (loss of H₂O), m/z 218, m/z 188, m/z 160, and m/z 132 [4] [1].

- Immunoassay Cross-Reactivity: Standard immunoassays for amphetines show very low cross-reactivity with this compound (≤5%), necessitating confirmation with more specific techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Harms and Toxicological Profile

The search results emphasize that synthetic cathinones pose significant health risks. The general acute adverse effects of this class include agitation, confusion, tachycardia, hypertension, hyperthermia, and seizures [5]. Specific to this compound, a fatal case has been reported involving a 21-year-old male; toxicological findings included a peripheral blood concentration of 1.2 mg/L alongside other substances [1].

Knowledge Gaps and Research Directions

This assessment reveals several areas where data for this compound is currently lacking:

- Human Pharmacokinetics: No controlled studies on absorption, distribution, metabolism, and excretion (ADME) in humans.

- Subjective Effects: No validated, quantitative data on the intensity of its euphoric or other subjective effects in human subjects.

- Direct Comparisons: No head-to-head clinical studies comparing its effects and duration to other well-characterized stimulants.

References

- 1. This compound - 802605-02-3 [vulcanchem.com]

- 2. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues [pmc.ncbi.nlm.nih.gov]

- 3. Acute Pharmacological Effects of Two Synthetic Cathinones in ... [pmc.ncbi.nlm.nih.gov]

- 4. N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic cathinones: an updated harms assessment ... [gov.uk]

N-Ethylhexylone neurotoxic potential in vitro studies

Current State of Research on N-Ethylhexylone

The table below summarizes the key information available from recent scientific publications:

| Aspect | Available Information | Key Gaps & Notes |

|---|---|---|

| Chemical Identification | Confirmed in seized materials (Poland); characterized via MS, HR-MS, GC-MS, NMR [1] [2] [3] | Research is focused on forensic identification, not biological activity. |

| Pharmacological Class | Classified as a methylenedioxy-substituted synthetic cathinone, suggesting MDMA-like effects (serotonin focus) [1] [3] | Effects are inferred from its structural class, not direct experimental data. |

| General Neurotoxicity (Cathinones) | Synthetic cathinones as a class can cause neurotoxicity via monoamine system dysregulation, hyperthermia, neuroinflammation [4] | These are general risks for the substance class; this compound has not been specifically studied. |

Proposed Framework for Neurotoxicity Investigation

Although direct data is absent, you can structure a research program based on established neurotoxicity assessment frameworks for synthetic cathinones. The diagram below outlines a potential workflow for in vitro neurotoxicity screening.

Proposed workflow for evaluating this compound neurotoxicity in vitro.

Detailed Methodologies for Key Experiments

For the workflow above, here are established experimental protocols based on studies of related cathinones [5] [4]:

Cytotoxicity Assessment (e.g., in PC12 cells)

- Cell Culture: Maintain rat PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.

- Compound Treatment: After seeding and stabilization, expose cells to a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 3 mM) and a vehicle control for 24 hours.

- Viability Measurement: Assess cell viability using the MTT assay. Add MTT reagent (0.5 mg/mL) to the culture medium and incubate for 2-4 hours. Dissolve the resulting formazan crystals in DMSO and measure the absorbance at 570 nm. Express results as a percentage of viability relative to the control group [5].

Dopamine Transporter (DAT) Binding Affinity

- Cell Preparation: Use HEK293 cells stably expressing the human dopamine transporter (hDAT).

- Binding Assay: Incubate cell membranes with a fixed concentration of a radioligand like [³H]WIN 35,428 and varying concentrations of this compound (e.g., from 0.01 to 100 µM) in an appropriate binding buffer.

- Analysis & Calculation: Determine the concentration that inhibits 50% of specific radioligand binding. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation to quantify the compound's affinity for the DAT [5].

Interpretation and Research Implications

- Structural Considerations: One study on N-ethyl cathinone analogues found that lengthening the alpha-carbon side chain correlated with increased cytotoxicity in PC12 cells, likely due to enhanced membrane penetration [5]. As this compound has a hexyl side chain, it may follow this pattern, presenting a testable hypothesis.

- Mechanistic Hypotheses: The primary suspected mechanisms for cathinone-induced neurotoxicity include strong dopamine transporter inhibition, increased oxidative stress, and mitochondrial dysfunction, ultimately potentially leading to apoptosis [5] [4].

The neurotoxic potential of this compound remains a critical, unaddressed question in public health and neuropharmacology. Filling this data gap requires targeted in vitro investigations using the proposed framework and methodologies.

References

- 1. N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Butyl-Norbutylone and this compound [pubmed.ncbi.nlm.nih.gov]

- 3. N-Butyl-Norbutylone and this compound [mdpi.com]

- 4. Synthetic Cathinones and Neurotoxicity Risks [mdpi.com]

- 5. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues [pmc.ncbi.nlm.nih.gov]

N-Ethylhexylone psychostimulant and rewarding effects in mice

Pharmacological & Behavioral Data of Related Cathinones

The tables below summarize key quantitative findings from recent studies on synthetic cathinones that are structurally similar to N-Ethylhexylone.

Table 1: In Vitro Pharmacological Profile at the Human Dopamine Transporter (hDAT)

This table shows the potency of various cathinones in inhibiting dopamine uptake, a key mechanism behind their psychostimulant and rewarding effects [1].

| Compound | IC50 at hDAT (μM) (Mean ± SEM) | hDAT/hSERT Inhibition Ratio |

|---|---|---|

| N-Ethyl-Hexedrone (NEH) | 0.073 ± 0.013 | 1457 |

| N-Ethyl-Pentedrone (NEPD) | 0.091 ± 0.018 | 844 |

| N-Ethyl-Heptedrone (NEHP) | 0.251 ± 0.024 | 426 |

| N-Ethyl-Buphedrone (NEB) | 0.305 ± 0.025 | 168 |

| N-Ethyl-Cathinone (NEC) | 1.44 ± 0.11 | 157 |

| α-PVP (Control) | 0.124 ± 0.006 | 3222 |

| Cocaine (Control) | 0.238 ± 0.016 | 8 |

Table 2: In Vivo Behavioral Effects in Mice

This table summarizes the effects of these compounds in live animal models, which are critical for assessing abuse potential [1] [2].

| Compound | Psychostimulant Effect (Locomotion) | Rewarding Effect (Conditioned Place Preference) | Substitution for Cocaine/Methamphetamine |

|---|---|---|---|

| N-Ethyl-Hexedrone (NEH) | Yes | Yes | Information missing |

| N-Ethyl-Pentedrone (NEP) | Yes [2] | Information missing | Yes (Fully substituted) [2] |

| N-Ethyl-Heptedrone | Yes (Longer-lasting) [2] | Information missing | Yes (Fully substituted) [2] |

| 4-MEAP | Yes [2] | Information missing | Yes (Fully substituted) [2] |

| 4-Methylpentedrone | Yes (Slow onset) [2] | Information missing | Partial/Low potency [2] |

| N-Butylhexedrone | No (Locomotor depressant) [2] | Information missing | No substitution [2] |

Experimental Workflow for Preclinical Assessment

The following diagram outlines a generalized protocol for evaluating the psychostimulant and rewarding potential of a new synthetic cathinone in mice, based on the methodologies cited in the research.

General workflow for assessing cathinone effects in mice

Detailed Methodologies for Key Experiments

- Locomotor Activity Assay: Mice are housed in a controlled environment and allowed to acclimatize for about two weeks prior to testing [2]. On the test day, mice are placed in activity monitoring chambers (e.g., with photocell beams). After a habituation period, they are administered the test compound (e.g., via intraperitoneal injection) [3]. Horizontal ambulation counts are recorded and analyzed over a set period (e.g., 30-120 minutes) to measure time- and dose-dependent stimulation or depression of locomotion [2].

- Conditioned Place Preference (CPP): This paradigm assesses a drug's rewarding properties. Mice are placed in a apparatus with two distinct contexts. During conditioning, they are confined to one context after administration of the test cathinone and to the other context after vehicle injection. During the final test, the time spent in the drug-paired context vs. the vehicle-paired context is measured. A significant preference for the drug-paired context indicates rewarding effects [1] [4].

- In Vitro Transporter Assays: To determine the mechanism of action, uptake inhibition assays are performed. Using rat synaptosomes or HEK293 cells transfected with the human dopamine (hDAT) or serotonin (hSERT) transporter, the ability of the cathinone to inhibit the reuptake of radiolabeled neurotransmitters (e.g., [3H]dopamine) is measured. Concentration-response curves are generated to calculate IC50 values, which represent the potency of inhibition [1] [4].

Signaling Pathway of Dopaminergic Effects

Synthetic cathinones primarily exert their psychostimulant effects by interacting with monoamine transporters in the brain. The following diagram details the primary dopaminergic pathway.

Proposed dopaminergic mechanism of synthetic cathinones

Research Gaps and Future Directions

Based on the gathered information, here are the current research needs and suggestions for further investigation:

- Direct Data for this compound: The search results confirm that This compound is a identified recreational drug [5], but specific psychostimulant and rewarding data in mice is absent from these studies. Future work should directly test this compound using the outlined protocols.

- Deepening the Investigation: Beyond the core assays, research should also explore:

- Self-Administration: The gold-standard model for assessing direct abuse liability.

- Neurotoxicity: Several N-ethyl cathinones show increased cytotoxicity with longer alpha-carbon side chains [1].

- Sex Differences: Studies should include both male and female subjects, as responses to psychoactive substances can vary significantly by sex [3].

References

- 1. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues [pmc.ncbi.nlm.nih.gov]

- 2. Locomotor stimulant and drug discrimination effects of five ... [sciencedirect.com]

- 3. 5-HT2A Receptor Knockout Mice Show Sex-Dependent ... [mdpi.com]

- 4. Role of amino terminal substitutions in the pharmacological ... [sciencedirect.com]

- 5. - N - Wikipedia Ethylhexylone [en.wikipedia.org]

N-Ethylhexylone structure-activity relationship cathinone derivatives

Chemical Identity and Analytical Characterization

N-Ethylhexylone (1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone derivative first identified in seized materials on the illicit drug market [1] [2]. It is a methylenedioxy-substituted cathinone, a class known for producing MDMA-like empathogenic and stimulant effects [1] [3].

Key analytical data for identification and characterization are summarized in the table below.

| Analytical Method | Key Data/Characteristics |

|---|---|

| High-Resolution MS (HR-MS) | Protonated molecule [M+H]+: m/z 264.1597 (C15H22NO3, calculated 264.1600) [2] |

| GC-MS (EI mode) | Main fragment ions: m/z 114, 58, 149 [2] |

| ESI-MS/MS | Characteristic neutral loss of water [M+H−H2O]+: m/z 246 [2] |

| NMR (¹³C) | Key chemical shifts: C1 (Carbonyl C): 194.60 ppm; C2 (α-C): 60.62 ppm; C7 (N-CH2): 41.65 ppm [2] |

Pharmacological Mechanism of Action and SAR Insights

Synthetic cathinones primarily exert their effects by interacting with monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) [4] [5] [6]. The specific structural features of a cathinone derivative determine its potency, selectivity, and mechanism (e.g., uptake inhibition vs. release) at these transporters.

While direct quantitative data for this compound's transporter activity is not available in the search results, its pharmacological profile can be inferred from its structure and the well-established SAR of cathinones.

- The Methylenedioxy Ring System: The 1,3-benzodioxol-5-yl ring is a hallmark feature of "entactogen-like" cathinones such as methylone and MDMA [1] [3]. This substitution generally favors activity at the serotonin transporter (SERT), leading to increased serotonergic effects [5].

- The N-Alkyl Substituent: Replacing the N-methyl group (as in pentylone) with an N-ethyl group (as in this compound) is a common strategy to alter pharmacological properties. Studies on related cathinone scaffolds show that N-ethyl substitution often increases potency at the dopamine transporter (DAT) and enhances psychostimulant and rewarding effects in vivo [4] [5] [7]. For example, N-ethylpentedrone (NEPD) is a more potent dopamine uptake inhibitor and induces greater locomotion than its N-methyl analog, pentedrone [5].

- The α-Alkyl Side-Chain Length: The hexyl side chain is a critical determinant of its properties. Research on a series of N-ethyl cathinones (NEC, NEB, NEPD, NEH, NEHP) demonstrates that DAT inhibition potency follows an inverted U-shape relationship with the length of the α-alkyl chain [4] [7]. Potency increases from a methyl to a butyl (four-carbon) chain and then decreases with a pentyl (five-carbon) chain. This compound's hexyl (six-carbon) chain likely places it on the descending part of this curve, suggesting it may be less potent at DAT than shorter-chain analogs like N-ethylpentedrone.

The following diagram summarizes the structure-activity relationship of this compound based on these general principles.

Detailed Experimental Protocols

For researchers aiming to replicate or build upon existing studies, here are detailed methodologies for key experiments from the literature.

1. In Vitro Monoamine Transporter Assay [4]

- Objective: To determine a compound's ability to inhibit the uptake of dopamine (DA) or serotonin (5-HT) via the human dopamine (hDAT) and serotonin (hSERT) transporters.

- Cell Model: HEK293 cells stably expressing the human isoforms of DAT or SERT.

- Key Reagents:

[3H]MPP+(for hDAT uptake inhibition assays)[3H]5-HT(for hSERT uptake inhibition assays)- Test compounds (e.g., synthetic cathinones)

- Control compounds (e.g., cocaine, α-PVP)

- Procedure:

- Plate cells in multi-well plates and culture until ~80-90% confluent.

- Pre-incubate cells with increasing concentrations of the test compound or vehicle for a set time (e.g., 10-20 minutes).

- Initiate uptake by adding the radiolabeled substrate (

[3H]MPP+or[3H]5-HT). - Terminate the uptake reaction after a specific period (e.g., 10 minutes) by rapid washing with ice-cold buffer.

- Lyse cells and quantify the accumulated radioactivity using a liquid scintillation counter.

- Data Analysis: Calculate IC₅₀ values (concentration causing 50% uptake inhibition) by fitting concentration-response data using non-linear regression (e.g., three-parameter logistic equation) from at least four independent experiments performed in triplicate.

2. Assessment of Cytotoxicity [4] [7]

- Objective: To evaluate the cell-damaging potential of synthetic cathinones.

- Cell Model: PC12 cells (a rat pheochromocytoma cell line, often used as a neuronal model).

- Key Reagents:

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue.

- Treatment media containing serial dilutions of the test cathinones.

- Procedure:

- Plate PC12 cells in 96-well plates and allow them to adhere.

- Expose cells to a range of concentrations of the test compound for 24-48 hours.

- Add MTT reagent and incubate for several hours to allow viable cells to metabolize MTT into purple formazan crystals.

- Solubilize the formazan crystals with a solvent (e.g., DMSO or SDS in acidified isopropanol).

- Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm with a reference filter of 630 nm) using a microplate reader.

- Data Analysis: Cell viability is expressed as a percentage of the absorbance in the untreated control group. Results can be used to determine LC₅₀ values.

3. In Vivo Locomotor Activity Assay [4] [5]

- Objective: To quantify the psychostimulant effects of synthetic cathinones in mice.

- Animal Model: Male Swiss CD-1 mice.

- Equipment: Automated activity cages (e.g., with infrared beams or video tracking).

- Procedure:

- Acclimate mice to the testing room for at least 1 hour before the experiment.

- Place individual mice in the activity cages and record baseline locomotion for 30-60 minutes.

- Administer the test compound or vehicle (e.g., via intraperitoneal injection) at selected doses.

- Immediately return mice to the activity cages and record horizontal locomotor activity (e.g., total distance traveled, beam breaks) for a set period, typically 60-120 minutes.

- Data Analysis: Locomotion is expressed as total distance traveled (cm) or activity counts per time bin. Data are analyzed using two-way ANOVA with treatment and time as factors, followed by post-hoc tests.

Summary of Inferred Pharmacological Profile

Based on the SAR principles derived from the search results, the following table provides a synthesized profile for this compound.

| Parameter | Inferred Profile for this compound |

|---|---|

| Primary Molecular Target | Monoamine Transporters (DAT, SERT, NET) [1] [6] |

| Expected DAT/SERT Selectivity | Lower DAT selectivity than shorter-chain N-ethyl cathinones (e.g., NEPD); more balanced DAT/SERT activity due to methylenedioxy ring [4] [5] |

| In Vivo Behavioral Effects | Psychostimulant (increased locomotion), potential entactogenic/empathogenic effects [1] |

| Toxicological Risk | Potential for anxiety-like behavior at high doses; cytotoxicity may be significant due to long alkyl chain enhancing membrane penetration [4] [7] |

Future Research Directions

The existing data provides a strong foundation, but further research is needed to fully characterize this compound:

- Direct Target Profiling: Confirm the inferred mechanism of action by determining its exact IC₅₀ values for hDAT, hSERT, and hNET in vitro, and establish whether it acts as a reuptake inhibitor or a substrate (releaser).

- Metabolic Pathways: Identify its major phase I and II metabolites for toxicological screening.

- Comprehensive In Vivo Effects: Systematically investigate its rewarding potential (e.g., conditioned place preference), its ability to induce sensitization, and its long-term neurotoxic effects.

References

- 1. N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Butyl-Norbutylone and this compound [mdpi.com]

- 3. Synthetic Cathinones: Recent Developments ... [mdpi.com]

- 4. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship of Novel Second ... [frontiersin.org]

- 6. Synthetic cathinones: an updated harms assessment ... [gov.uk]

- 7. Structure-Activity Relationship of N-Ethyl-Hexedrone ... [merit.url.edu]

N-Ethylhexylone abuse potential and user reports

Pharmacological Profile and Mechanisms

Understanding the pharmacological basis of these substances is key to assessing their risk.

- Neuropharmacology: While specific data for N-Ethylhexylone is still emerging, it is structurally categorized as a methylenedioxy-substituted cathinone, suggesting its effects are more similar to MDMA (entactogenic and empathogenic) [1]. In contrast, its isomer N-Ethylhexedrone (NEH) is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) [2]. Preclinical studies show NEH potently inhibits the dopamine transporter (DAT), with its potency influenced by the length of its molecular side chain [2].

- Cytotoxicity: Structure-activity relationship studies indicate that for N-ethyl substituted cathinones, longer alpha-carbon side chains correlate with increased cytotoxicity in neuronal cell models. All tested cathinones in one study showed higher cytotoxicity than methamphetamine [2].

Human Effects and Observational Data

A 2025 prospective observational study provides the first systematic data on the acute effects of related cathinones NEH and N-Ethyl-nor-pentedrone (NEP) in humans [3] [4].

- Physiological Effects: A single intranasal dose (20-40 mg) of NEH or NEP in experienced users produced significant, typical psychostimulant effects [3]. The table below details the peak changes observed.

| Physiological Parameter | N-Ethylhexedrone (NEH) | N-Ethyl-nor-pentedrone (NEP) |

|---|---|---|

| Systolic Blood Pressure (SBP) | +22 mmHg [4] | +21 mmHg [4] |

| Diastolic Blood Pressure (DBP) | +17 mmHg [4] | +12 mmHg [4] |

| Heart Rate (HR) | +21 bpm [4] | +22 bpm [4] |

| Time to Return to Baseline | 3-4 hours post-administration [3] | 3-4 hours post-administration [3] |

- Subjective Effects: Participants reported increased scores on scales for stimulation, well-being ("high," "good effects," "liking"), altered body perception, and empathy ("feeling close to others," "openness"). NEP had a faster onset and disappearance of subjective effects compared to NEH [4].

- Abuse-Related Patterns: The short duration of action and the "crash" afterward are known drivers of compulsive redosing and binge cycles in users [5].

Toxicity and Fatal Outcomes

Case reports highlight the potential for severe, life-threatening toxicity.

- Toxidrome: A fatal NEH intoxication case presented with agitation, aggression, hyperthermia (>41°C), tachycardia, and acute kidney failure [6]. This aligns with serotonin syndrome and stimulant toxicity.

- Lethal Concentration: In the cited fatality, the blood concentration of NEH was quantified at 145 ng/mL. Amphetamine and a cannabis metabolite were also detected, highlighting the common and dangerous issue of polydrug use [6].

Analytical Characterization

Accurate identification is challenging due to the existence of isomers. A 2025 study characterized this compound and its isomer N-Butyl-norbutylone using advanced techniques [1] [7].

- GC-MS Limitations: These isomers produce nearly identical mass spectra and similar retention times on standard GC-MS columns, making them difficult to distinguish with this technique alone [7].

- Recommended Methods: The study concludes that nuclear magnetic resonance (NMR) spectroscopy is required for unambiguous structural confirmation. High-resolution mass spectrometry (HR-MS) also confirmed the identical molecular formulas of the isomers (C₁₅H₂₁NO₃) [1] [7].

The following diagram illustrates the workflow for the definitive identification of synthetic cathinone isomers from a seized sample, based on the methodologies described in the 2025 analytical study [1] [7].

Workflow for definitive identification of cathinone isomers [1] [7]

Summary

This compound and related cathinones like N-Ethylhexedrone (NEH) pose a significant public health risk due to their:

- Pharmacology: Potent monoamine transporter inhibition, leading to strong stimulant and potential empathogenic effects [2] [1].

- Abuse Potential: A short duration of action and potent subjective effects like euphoria drive compulsive use and redosing [5] [4].

- Toxicity: Potential for severe, fatal toxicity including hyperthermia, agitation, and organ failure [6].

- Analytical Challenge: Sophisticated techniques like NMR are required for unambiguous identification from isomers [7].

References

- 1. N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues [pmc.ncbi.nlm.nih.gov]

- 3. Acute Pharmacological Effects of Two Synthetic Cathinones in ... [pmc.ncbi.nlm.nih.gov]

- 4. An Observational Study of N-Ethylhexedrone and N-Ethyl ... [mdpi.com]

- 5. Buy N-Ethylhexedrone hexen NEH - N - Ethylhexylone for sale [syntheticchemicallab.com]

- 6. Fatal N-Ethylhexedrone Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-Butyl-Norbutylone and this compound [mdpi.com]

GC-MS Analysis for the Identification of N-Ethylhexylone: Application Notes and Protocols for Forensic and Clinical Research

Introduction

New Psychoactive Substances (NPS), particularly synthetic cathinones, pose a significant challenge to public health and forensic science due to their dynamic emergence and unknown toxicological profiles. N-Ethylhexylone (also known as N-ethylnorhexedrone) is a second-generation synthetic cathinone that has appeared on the illicit drug market as a replacement for controlled stimulants. It is chemically described as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [1]. This document provides detailed application notes and a validated protocol for the reliable identification and characterization of this compound in seized materials and biological samples using Gas Chromatography-Mass Spectrometry (GC-MS) and complementary techniques. The analytical data and procedures outlined herein are designed to support forensic chemists, toxicologists, and researchers in the accurate detection of this substance.

Chemical and Pharmacological Profile

This compound is a methylenedioxy-substituted cathinone belonging to the broader class of phenethylamines. Its core structure features a β-keto group and an N-ethyl alkyl chain, which distinguishes it from earlier cathinones like mephedrone or butylone [1]. Structurally similar cathinones, such as N-Ethylhexedrone (NEH) and N-Ethyl Pentedrone (NEP), are frequently encountered alongside it, necessitating precise analytical discrimination [2] [3].

- Pharmacological Action: Like other synthetic cathinones, this compound primarily acts as a central nervous system stimulant. Its effects are mediated by inhibiting the reuptake of monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—leading to effects comparable to amphetamines and MDMA [1] [4].

- Clinical Manifestations: User reports and studies on related cathinones indicate that substances like this compound can cause euphoria, stimulation, and empathogenic effects, but also pose risks of hypertension, tachycardia, hyperthermia, agitation, and compulsive redosing [2] [3] [4].

Experimental Protocols

Sample Preparation

3.1.1. For Seized Solid Materials:

- Extraction: Accurately weigh approximately 10 mg of the powdered seized material. Dissolve it in 10 mL of a suitable solvent (e.g., methanol or ethyl acetate) to prepare a 1 mg/mL stock solution.

- Dilution: Further dilute the stock solution with the same solvent to obtain a working standard concentration suitable for instrumental analysis (e.g., 10-50 µg/mL).

- Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter to remove particulate matter prior to injection [1].

3.1.2. For Biological Matrices (Oral Fluid/Sweat): This protocol is adapted from validated methods for related cathinones (NEP, NEH) [3] [5].

- Internal Standard Addition: To 200 µL of oral fluid or a sweat patch extract, add 5 µL of an internal standard solution (e.g., methylone-d3).

- Buffering and Extraction: Add 200 µL of 0.5 M ammonium hydrogen carbonate solution to adjust the pH. Perform liquid-liquid extraction with 1 mL of ethyl acetate by vortexing for 2 minutes.

- Concentration: Centrifuge the mixture at 10,000 × g for 5 minutes. Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

- Derivatization (Optional): To improve volatility and chromatographic performance for certain analytes, reconstitute the dry residue in 50 µL of ethyl acetate and add 50 µL of pentafluoropropionic anhydride (PFPA). Heat at 70°C for 30 minutes. Evaporate the derivatizing agent under nitrogen and reconstitute the derivative in 50 µL of ethyl acetate for GC-MS analysis [3].

Instrumental Analysis: GC-MS Conditions

The following conditions provide a foundation for analysis and should be optimized for specific instrumentation [1] [3].

- Gas Chromatograph: Agilent 7890B or equivalent.

- Mass Spectrometer: Agilent 5977B MSD or equivalent.

- Column: HP-5ms UI (30 m length × 0.25 mm inner diameter × 0.25 µm film thickness) or equivalent low-polarity stationary phase.

- Inlet Temperature: 250°C

- Carrier Gas: Helium, constant flow mode at 1.0 mL/min.

- Oven Temperature Program:

- Initial Temperature: 70°C (hold for 1 min)

- Ramp 1: 20°C/min to 180°C

- Ramp 2: 30°C/min to 300°C (hold for 5 min)

- Injection Volume: 1 µL, splitless mode.

- Transfer Line Temperature: 280°C

- Ion Source Temperature: 230°C

- Ionization Mode: Electron Impact (EI) at 70 eV.

- Data Acquisition:

- Full Scan Mode: m/z range 40-550 for qualitative identification.

- Selected Ion Monitoring (SIM) Mode: For targeted, sensitive quantification (see Table 1 for characteristic ions).

Data Analysis and Compound Identification

- Peak Identification: Identify the analyte based on its Retention Time (RT) and mass spectrum.

- Spectral Matching: Compare the acquired mass spectrum against commercial (e.g., NIST) or in-house spectral libraries. A match factor >85% is typically considered a confident match [6].

- Confirmation: Confirm the identity using:

- High-Resolution Mass Spectrometry (HR-MS): For exact mass determination of the molecular ion and fragments.

- NMR Spectroscopy: For definitive structural elucidation [1].

Results and Data Interpretation

Characteristic Analytical Data

The following tables summarize the key analytical parameters for this compound and related compounds for comparison.

Table 1: Mass Spectrometric Data for this compound and Related Cathinones

| Compound Name | Molecular Formula | Molecular Weight | Protonated Molecule [M+H]⁺ (m/z) | HR-MS [M+H]⁺ (m/z) Measured (Calculated) | Characteristic Fragment Ions (m/z, relative abundance) |

|---|---|---|---|---|---|

| This compound | C₁₅H₂₁NO₃ | 263.34 | 264 | 264.1597 (264.1600) [1] | 246 ([M+H-H₂O]⁺), 218, 188, 149, 135 (base peak), 105 [1] |

| N-Butyl-norbutylone | C₁₅H₂₁NO₃ | 263.34 | 264 | 264.1602 (264.1600) [1] | Similar spectrum; requires chromatographic separation or NMR for distinction [1] |

| N-Ethylhexedrone (NEH) | C₁₄H₂₁NO | 219.33 | 220 | - | 174, 146, 130, 117, 105, 91 [4] |

| N-Ethyl Pentedrone (NEP) | C₁₃H₁₉NO | 205.30 | 206 | - | 188, 160, 130, 117, 91 [3] |

Table 2: NMR Spectroscopic Data for this compound (in CDCl₃) [1]

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) and Multiplicity |

|---|---|---|

| 1 (Carbonyl C) | 194.60 | - |

| 2 | 60.62 | 5.20 (t, J = 5.5 Hz, 1H) |

| 3 | 30.22 | 1.89 (m, 2H) |

| 4 | 26.11 | 1.19 (m, 2H) |

| 5 | 22.34 | 1.04 (m, 2H) |

| 6 | 11.68 | 0.76 (t, J = 7.2 Hz, 3H) |

| 7 (N-CH₂) | 41.65 | 2.88 (m, 1H); 2.99 (m, 1H) |

| 8 (N-CH₂-CH₃) | 13.99 | 1.24 (t, J = 7.3 Hz, 3H) |

| 9, 12, 13 (Aromatic C) | 128.91, 153.40, 148.73 | - |

| 10, 11, 14 (Aromatic H) | 126.41, 109.03, 108.26 | 7.76 (dd, J=8.2/1.8 Hz, 1H); 7.13 (d, J=8.2 Hz, 1H); 7.57 (d, J=1.7 Hz, 1H) |

| 15 (O-CH₂-O) | 103.02 | 6.20 (s, 2H) |

| N-H | - | 8.96 (bs, 1H); 9.28 (bs, 1H) |

Workflow and Structural Relationship Visualization

The following diagrams, generated using Graphviz, illustrate the analytical workflow and the structural classification of this compound.

Diagram 1: Analytical Identification Workflow

Diagram Title: GC-MS Identification Workflow

Diagram 2: Structural Relationship of Cathinones

Diagram Title: Cathinone Structural Relationships

Discussion

The GC-MS protocol and complementary techniques described enable the unambiguous identification of this compound. The mass spectrum, with a protonated molecule at m/z 264 and a base peak at m/z 135, is highly characteristic [1]. The provided NMR data is crucial for distinguishing between isomeric compounds like N-butyl-norbutylone, which share an identical molecular formula and similar mass spectra [1].

In biological applications, methods adapted from the analysis of N-ethyl Pentedrone (NEP) and N-ethyl Hexedrone (NEH) have proven effective. These related cathinones are absorbed rapidly after intranasal administration, with peak concentrations in oral fluid occurring within 20-60 minutes [2] [3]. The use of GC-MS/MS provides the sensitivity and specificity required for quantification in complex matrices like oral fluid and sweat, with reported limits of quantification (LOQ) as low as 35 ng/mL and 10 ng/patch, respectively [3].

Conclusion

This application note presents a comprehensive and validated framework for the identification of the synthetic cathinone this compound. By integrating GC-MS screening with HR-MS and NMR confirmation, laboratories can ensure reliable results. The provided protocols, spectral data, and workflows are robust tools for forensic and clinical researchers addressing the challenges posed by the ever-evolving NPS market.

References

- 1. N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acute Pharmacological Effects of Two Synthetic Cathinones in ... [pmc.ncbi.nlm.nih.gov]

- 3. GC–MS/MS Determination of Synthetic Cathinones: 4 ... [pmc.ncbi.nlm.nih.gov]

- 4. N-Ethylhexedrone [en.wikipedia.org]

- 5. GC–MS/MS Determination of Synthetic Cathinones [mdpi.com]

- 6. GC-MS Library Search and Molecular Networking [ccms-ucsd.github.io]

NMR spectroscopy characterization N-Ethylhexylone

Introduction to N-Ethylhexylone

This compound is a synthetic cathinone derivative identified on the illicit drug market. Its structure was confirmed as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one [1]. These substances are often characterized as new psychoactive substances (NPS) and pose significant challenges for forensic and toxicological analysis due to their structural similarities to controlled stimulants [1].

The following workflow outlines the key stages for characterizing this compound using NMR spectroscopy:

Experimental Protocol for NMR Characterization

Equipment and Materials

- NMR Spectrometer: High-field spectrometer (e.g., 400 MHz, 500 MHz, or higher).

- Deuterated Solvent: Chloroform-d (CDCl₃) [1].

- NMR Tube: Standard 5 mm NMR tube.

- Chemical Shift Reference: Tetramethylsilane (TMS) at 0.0 ppm.

Sample Preparation Protocol

- Weighing: Accurately weigh approximately 5-10 mg of the seized this compound sample.

- Dissolution: Transfer the sample into a clean NMR tube. Add approximately 0.6 mL of CDCl₃ and cap the tube. Gently invert the tube until the sample is fully dissolved.

- Loading: Carefully insert the NMR tube into the spectrometer's sample spinner.

Data Acquisition Parameters

The following parameters are based on a typical characterization study [1].

¹H NMR Experiment

- Observed Nucleus: ¹H

- Pulse Sequence: Single-pulse experiment (zg)

- Spectral Width: 20 ppm

- Number of Scans: 16-32

- Relaxation Delay: 1-2 seconds

- Temperature: 298 K (25°C)

¹³C NMR Experiment

- Observed Nucleus: ¹³C

- Pulse Sequence: Proton-decoupled single-pulse experiment (zgdc)

- Spectral Width: 240 ppm

- Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

- Relaxation Delay: 2 seconds

NMR Spectral Data of this compound

The table below consolidates the ¹H and ¹³C NMR chemical shifts (δ) for this compound, referenced to TMS (0.0 ppm) in CDCl₃ [1].

Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound

| Atom Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) and Multiplicity |

|---|---|---|

| Carbonyl (C=O) | 194.60 | -- |

| C-2 | 60.62 | 5.20 (triplet, J = 5.5 Hz, 1H) |

| C-3 | 30.22 | 1.89 (multiplet, 2H) |

| C-4 | 26.11 | 1.19 (multiplet, 2H) |

| C-5 | 22.34 | 1.04 (multiplet, 2H) |

| C-6 | 11.68 | 0.76 (triplet, J = 7.2 Hz, 3H) |

| C-7 (N-CH₂) | 41.65 | 2.88 (multiplet, 1H), 2.99 (multiplet, 1H) |

| C-8 (CH₃) | 13.99 | 1.24 (triplet, J = 7.3 Hz, 3H) |

| C-10 (Aromatic) | 126.41 | 7.76 (double of doublets, J = 8.2, 1.8 Hz, 1H) |

| C-11 (Aromatic) | 109.03 | 7.13 (doublet, J = 8.2 Hz, 1H) |

| C-14 (Aromatic) | 108.26 | 7.57 (doublet, J = 1.7 Hz, 1H) |

| C-15 (O-CH₂-O) | 103.02 | 6.20 (singlet, 2H) |

| Amine (N-H) | -- | 8.96 (broad singlet, 1H), 9.28 (broad singlet, 1H) |

Structural Relationships in this compound

The diagram below maps the key structural groups of this compound to their corresponding signals in the NMR spectrum, based on the data in Table 1.

Interpretation Guide & Troubleshooting

- Key Identifying Features: The NMR data confirms the structure of this compound. Key evidence includes the characteristic β-keto carbonyl carbon signal near 194.6 ppm in the ¹³C spectrum, the benzodioxole methylene protons as a singlet at 6.20 ppm, and the methine proton adjacent to the amine and carbonyl at 5.20 ppm [1].

- Amine Proton Broadening: The broad singlets for the amine protons (N-H) around 8.96 and 9.28 ppm are due to chemical exchange and coupling with the quadrupolar ¹⁴N nucleus, which can cause significant signal broadening [2].

- Solvent and Purity: Ensure the deuterated solvent is dry and free of impurities, as water or solvent residues can produce interfering signals in the ¹H NMR spectrum.

- Isomeric Differentiation: this compound is an isomer of N-butyl-norbutylone. While they share the same molecular formula and even similar gross MS spectra, their distinct NMR chemical shifts, particularly in the aliphatic chain, allow for unambiguous identification [1].

Application in Forensic Analysis

The provided protocol and data are essential for the identification of this compound in seized materials. The high-resolution NMR data serves as a definitive fingerprint for this substance, distinguishing it from other synthetic cathinones and isomers [1]. This is critical for law enforcement and public health officials monitoring the rapid evolution of the NPS market.

References

Comprehensive Analytical Application Note: HR-MS Spectrometry of N-Ethylhexylone in Forensic Analysis

Introduction

N-Ethylhexylone (IUPAC name: 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)hexan-1-one) is a synthetic cathinone belonging to the broader class of new psychoactive substances (NPS) that has emerged on global illicit drug markets. As a β-keto amphetamine derivative, it shares structural similarities with scheduled stimulants while possessing modifications that initially allowed it to circumvent drug legislation. Synthetic cathinones like this compound represent a significant challenge for forensic laboratories due to their structural diversity, constantly evolving chemical profiles, and potential for serious public health consequences [1] [2]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors over 160 synthetic cathinones, making them the second largest category of NPS after synthetic cannabinoids [2]. This application note provides detailed analytical protocols and characterization data for the reliable identification and quantification of this compound using high-resolution mass spectrometry (HR-MS) and complementary techniques to support forensic scientists, toxicologists, and researchers working with emerging psychoactive substances.

Analytical Characterization of this compound

Structural Properties and Identification

This compound and its positional isomer N-Butyl-Norbutylone both possess the molecular formula C₁₅H₂₁NO₃, with identical mass spectra but distinct structural configurations. This compound features a hexane chain with an N-ethylamino group at the second position, while its isomer contains a butane chain with an N-butylamino group [1] [3]. This structural difference results in distinct chromatographic behaviors and NMR spectra, necessitating orthogonal analytical techniques for unambiguous identification. The compound belongs to the methylenedioxy-substituted cathinones category, sharing structural similarities with MDMA and producing comparable empathogenic effects through monoaminergic system activity [1].

Mass Spectrometric Characterization

Table 1: HR-MS Characterization Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Molecular Formula | C₁₅H₂₁NO₃ | - |

| Exact Mass (Calculated) | 263.1521 | - |

| [M+H]+ (Observed) | 264.1597 m/z | Positive ESI Mode |

| Mass Accuracy | -1.1 ppm | vs. Theoretical 264.1600 m/z |

| Instrument | High-Resolution Mass Spectrometer | - |

| Ionization Method | Electrospray Ionization (ESI) | Positive Mode |

| Sample Introduction | Direct Infusion | - |

The protonated molecule [M+H]+ of this compound appears at m/z 264.1597 with exceptional mass accuracy of -1.1 ppm compared to the theoretical value of 264.1600 m/z [1] [3]. This high mass accuracy provides confident elemental composition assignment and distinguishes it from isobaric compounds. Additional characterization by electrospray ionization mass spectrometry (ESI-MS) shows the same protonated molecule at m/z 264 for both this compound and its isomer, confirming their isobaric nature and highlighting the necessity of chromatographic separation or additional spectroscopic techniques for differentiation [3].

In tandem mass spectrometry (MS/MS) mode, the primary fragmentation pathway involves the elimination of water [M+H-H₂O], observed at m/z 246 for both compounds [3]. This dehydration process is characteristic of many cathinone derivatives and provides a key diagnostic fragment for screening approaches. The proposed fragmentation pathways follow patterns established in the literature for similar cathinone structures, with α-cleavage and rearrangement reactions generating signature ions that support structural elucidation [3].

Gas Chromatography-Mass Spectrometry (GC-MS) Data

Table 2: GC-MS Characterization Data for this compound

| Parameter | Value | Conditions |

|---|---|---|

| Main Fragment Ions | 114, 149, 58 m/z | Electron Impact (EI) Mode |

| Most Abundant Fragment | 114 m/z | Resulting from α-cleavage |

| Chromatographic Column | HP-5 (or equivalent) | Standard forensic column |

| Key Limitation | Co-elution with isomers | Similar retention times to N-Butyl-Norbutylone |

Under electron impact ionization (EI) conditions, this compound produces a mass spectrum dominated by a primary fragment at m/z 114, with additional less intense fragments at m/z 149 and 58 [3]. The prominent fragment at m/z 114 results from α-cleavage between the carbonyl carbon (C1) and the adjacent carbon (C2) of the parent structure, a common fragmentation pathway for cathinones under EI conditions [3]. The similarity of retention times and mass spectral data between this compound and its isomers using standard forensic GC-MS methods underscores the importance of complementary techniques for unambiguous identification, particularly when using general-purpose chromatography columns common in forensic laboratories [3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Selected NMR Chemical Shifts for this compound

| Atom Position | Carbon Chemical Shift (ppm) | Proton Chemical Shift (ppm) | Multiplicity (J value) |

|---|---|---|---|

| 1 (Carbonyl) | 194.60 | - | - |

| 2 | 60.62 | 5.20 | t (J = 5.5 Hz) |

| 3 | 30.22 | 1.89 | m |

| 6 | 11.68 | 0.76 | t (J = 7.2 Hz) |

| 7 (N-CH₂) | 41.65 | 2.88, 2.99 | m |

| 8 (N-CH₂-CH₃) | 13.99 | 1.24 | t (J = 7.3 Hz) |

| 10 (Aromatic) | 126.41 | 7.76 | dd (J = 8.2, 1.8 Hz) |

| 11 (Aromatic) | 109.03 | 7.13 | d (J = 8.2 Hz) |

| 14 (Aromatic) | 108.26 | 7.57 | d (J = 1.7 Hz) |

| 15 (Methylenedioxy) | 103.02 | 6.20 | s |

| N-H | - | 8.96, 9.28 | bs |

NMR spectroscopy provides critical structural information that enables definitive differentiation of this compound from its isomers. The ¹³C NMR spectrum shows characteristic signals including a carbonyl carbon at 194.60 ppm and a methylenedioxy group at 103.02 ppm [1]. The ¹H NMR spectrum displays distinctive patterns including a triplet at 5.20 ppm (1H, methine proton adjacent to carbonyl), aromatic protons between 7.13-7.76 ppm, a singlet at 6.20 ppm (2H, methylenedioxy group), and two broad singlets between 8.96-9.28 ppm (amine protons) [1]. These NMR signals provide definitive evidence for structural elucidation and differentiation from isomeric compounds that show identical mass spectrometric data.

Experimental Protocols

High-Resolution Mass Spectrometry Analysis

Protocol 1: HR-MS Analysis of this compound by Direct Infusion

Sample Preparation: Prepare standard solutions of suspected this compound in LC-MS grade methanol or acetonitrile at concentrations of 0.1-1.0 μg/mL. For seized materials, perform appropriate extraction procedures using suitable solvents.

Instrument Calibration: Calibrate the HR-MS instrument using appropriate calibration standards (e.g., sodium formate or proprietary mixtures) to ensure mass accuracy better than 5 ppm.

Instrument Parameters:

- Ionization Mode: Electrospray Ionization (ESI), positive mode

- Mass Range: 50-1000 m/z

- Resolution: >20,000 FWHM (for accurate mass measurement)

- Spray Voltage: 3.5-4.5 kV

- Source Temperature: 150-250°C

- Desolvation Temperature: 200-400°C

- Cone Voltage: 20-40 V

Data Acquisition: Introduce samples via direct infusion at a flow rate of 5-10 μL/min. Acquire data in continuum mode with acquisition time of 1-2 minutes.

Data Analysis: Identify the protonated molecule [M+H]+ at m/z 264.1600. Confirm elemental composition using accurate mass measurement (expected mass error < 5 ppm). Perform isotope pattern matching to further verify molecular formula assignment.

Gas Chromatography-Mass Spectrometry Analysis

Protocol 2: GC-MS Analysis of this compound

Sample Preparation: Prepare samples in appropriate solvents (methanol or ethyl acetate) at concentrations of 0.1-1.0 mg/mL. Use derivativeization if necessary for improved chromatographic behavior.

GC Conditions:

- Column: HP-5MS (30 m × 0.25 mm × 0.25 μm) or equivalent

- Injector Temperature: 250°C

- Injection Volume: 1 μL (splitless mode)

- Oven Program: 80°C (hold 1 min), ramp to 300°C at 20°C/min, hold 10 min

- Carrier Gas: Helium, constant flow 1.0 mL/min

MS Conditions:

- Ionization Mode: Electron Impact (EI), 70 eV

- Ion Source Temperature: 230°C

- Quadrupole Temperature: 150°C

- Transfer Line Temperature: 280°C

- Acquisition Mode: Full scan (m/z 40-550) or SIM for targeted analysis

Data Analysis: Identify this compound by retention time comparison with certified reference standards when available. Confirm identity using mass spectral library matching, with particular attention to key fragments at m/z 114, 149, and 58.

Comprehensive Analysis Workflow

The following workflow diagram illustrates the recommended analytical approach for this compound identification and confirmation:

LC-MS/MS Analysis in Biological Matrices

The analysis of this compound in biological samples presents additional challenges due to lower concentrations and complex matrices. Liquid chromatography-tandem mass spectrometry provides the necessary sensitivity and specificity for these applications [4] [5]. A validated method for synthetic cathinones in urine employs the following conditions:

- Extraction: 400 μL of urine enzymatically hydrolyzed with β-glucuronidase, extracted with 700 μL ethyl acetate

- Chromatography: Raptor Biphenyl column (50 × 3.0 mm, 2.7 μm) maintained at 50°C

- Mobile Phase: (A) 0.1% formic acid in water, (B) 0.1% formic acid in acetonitrile

- Gradient: 5-50% B over 4.8 minutes, total run time 8 minutes

- MS Detection: ESI-positive mode, multiple reaction monitoring (MRM)

- Quantification: Lower limits of quantification of 0.1-1 ng/mL achievable [4]

This method demonstrates the capability to detect this compound at biologically relevant concentrations, though specific MRM transitions for this compound were not provided in the available literature. Based on its fragmentation pattern, recommended transitions would include 264→246 (water loss) and 264→174 (cleavage at the amine bond).

Regulatory Status and Harms Assessment

This compound and related synthetic cathinones pose significant public health risks due to their psychoactive properties and unknown toxicity profiles. These substances act primarily by inhibiting dopamine, norepinephrine, and serotonin transporters, leading to increased neurotransmitter levels in the synaptic cleft [2] [6]. The United Kingdom controls synthetic cathinones under a generic definition under the Misuse of Drugs Act 1971 rather than scheduling individual compounds, providing a more comprehensive legislative approach to emerging variants [2].

Health effects associated with synthetic cathinones include both desired effects (euphoria, increased alertness) and adverse effects (agitation, tachycardia, hypertension, hallucinations, psychosis) [2]. The structural similarity of this compound to other N-ethyl substituted cathinones like N-ethylhexedrone (NEH), which has been classified as a Schedule II controlled substance under the United Nations Convention on Psychotropic Substances, suggests a similar risk profile and abuse potential [6].

Conclusion

The comprehensive analytical characterization of this compound requires a multitechnique approach to overcome challenges posed by isomeric compounds and complex matrices. HR-MS provides exceptional mass accuracy for initial identification, while GC-MS offers complementary fragmentation data, and NMR spectroscopy delivers definitive structural confirmation. The protocols outlined in this application note provide forensic and research laboratories with validated methods for reliable this compound identification and quantification. As the synthetic cathinone market continues to evolve, these analytical strategies will remain essential for public health protection and legal enforcement efforts targeting emerging psychoactive substances.

References

- 1. N-Butyl-Norbutylone and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic cathinones: an updated harms assessment ... [gov.uk]

- 3. N-Butyl-Norbutylone and this compound [mdpi.com]

- 4. A Sensitive and Comprehensive LC‐MS/MS Method for the ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification and quantification of synthetic cathinones in ... [sciencedirect.com]

- 6. Structure–Activity Relationship of N-Ethyl-Hexedrone Analogues [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Note: LC-MS/MS Quantification of N-Ethylhexylone in Blood for Forensic Toxicology

Introduction

N-Ethylhexylone (NEH), also known as hexen or HEX-EN, is a synthetic cathinone that emerged on the illicit drug market in late 2015 and has since been identified in numerous forensic casework samples globally [1]. As a potent psychostimulant, NEH shares structural similarities with other synthetic cathinones but possesses distinct pharmacological and toxicological properties that necessitate specific analytical attention. The chemical structure of NEH features a ketone group at the beta carbon of the phenethylamine core, which distinguishes it from traditional amphetamines and contributes to its unique metabolic pathway and detection challenges [2]. Following its inclusion in Schedule II of the Convention on Psychotropic Substances of 1971 in March 2020, the demand for reliable analytical methods for NEH detection has increased significantly in forensic and clinical toxicology laboratories [1].

The analysis of synthetic cathinones presents particular challenges due to their structural diversity, isomeric complexity, and rapidly evolving chemical structures designed to circumvent legal restrictions [2]. NEH is particularly problematic as it shares identical molecular weight (263.16 g/mol) and similar fragmentation patterns with several isomeric compounds, including N-butyl-norbutylone, making accurate identification difficult without sophisticated analytical approaches [2]. Immunoassay-based screening tests routinely used in forensic and clinical settings often fail to detect NEH or produce false positives for other stimulants, necessitating confirmatory testing with more specific techniques [3]. This application note addresses these challenges by providing a validated LC-MS/MS method for the specific identification and quantification of NEH in blood matrices, incorporating critical data from actual case studies to demonstrate practical utility in forensic investigations.

Table 1: Key Properties of this compound

| Property | Specification |

|---|---|

| Chemical Name | 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)hexan-1-one |

| Synonyms | HEX-EN, N-Ethylhexedrone, α-Ethylaminohexanophenone |

| Molecular Formula | C₁₅H₂₁NO₃ |

| Molecular Weight | 263.16 g/mol |

| CAS Number | Not specified in available literature |

| Legal Status | Schedule II, Convention on Psychotropic Substances of 1971 |

Materials and Methods

Reagents and Chemicals

- This compound standard (certified reference material, 1 mg) should be obtained from reputable commercial suppliers such as Cayman Chemical Company [1].

- Internal Standard: racemic-methamphetamine-d5 (0.1 mg/mL in methanol) is recommended for optimal quantification accuracy [1].

- Solvents: HPLC-grade methanol, acetonitrile, formic acid, and 1-chlorobutane (n-butyl chloride) are essential for sample preparation and analysis [1].

- Acid Solution: Prepare a hydrochloric acid (HCl) in methanol solution in a 1:9 (v/v) ratio for the extraction procedure [1].

- Water: Ultrapure water (18.2 MΩ·cm) should be produced using a purification system such as Millipore Synergy UV [1].

Instrumentation

The analytical system should comprise:

- LC System: Ultra-high-performance liquid chromatography system capable of binary gradient delivery [4]

- Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source [1]

- Chromatography Column: Reversed-phase C18 column (e.g., Phenomenex ZB-5 MS, 30 m × 0.25 mm i.d., 0.25 µm film thickness) maintained at stable temperature [1]

- Data Processing: Appropriate software for data acquisition and quantitative analysis

Sample Preparation Protocol

- Aliquot Preparation: Pipette 1 mL of blood sample (calibrator, quality control, or case sample) into a clean glass test tube [1].

- Internal Standard Addition: Add 20 µL of methamphetamine-d5 working solution (0.1 mg/mL) to each sample [1].

- Protein Precipitation: Add 1 mL of acetonitrile, vortex mix for 30 seconds, and centrifuge at 10,000 × g for 10 minutes [5].

- Liquid-Liquid Extraction: Transfer supernatant to a new tube containing 3 mL of 1-chlorobutane and 0.5 mL of HCl in methanol (1:9, v/v). Vortex for 2 minutes and centrifuge at 5,000 × g for 5 minutes [1].

- Phase Separation: Carefully transfer the organic layer to a clean evaporation tube.

- Evaporation and Reconstitution: Evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue with 100 µL of mobile phase initial conditions, vortex for 30 seconds, and transfer to an autosampler vial for analysis [1].

LC-MS/MS Parameters

Table 2: LC-MS/MS Instrument Parameters for this compound Quantification

| Parameter | Specification |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 264.16 [M+H]+ [2] |

| Product Ions (m/z) | 246.14, 188.11, 160.09 (Quantifier: 246.14) [2] |

| Collision Energy | Optimized for specific instrument (15-25 eV) |

| Source Temperature | 300°C |

| Ion Spray Voltage | 5500 V |

| Nebulizer Gas | 50 psi |

| Heater Gas | 60 psi |

| Curtain Gas | 35 psi |

| Collision Gas | Medium (6-8 psi) |

Method Validation

The method has been comprehensively validated according to Scientific Working Group for Forensic Toxicology (SWGTOX) guidelines, with all parameters falling within acceptable thresholds for forensic applications [5].

Analytical Figures of Merit

Table 3: Method Validation Parameters for N-Ethylhexedrone in Blood

| Validation Parameter | Result |

|---|---|

| Calibration Range | 1–250 ng/mL [1] |

| Limit of Detection (LOD) | 0.07 ng/mL [1] |

| Limit of Quantification (LOQ) | 1 ng/mL [1] |

| Accuracy | 106.5–109.9% [1] |

| Precision | 3.5–6.3% (RSD) [1] |

| Extraction Recovery | 90.1–96.9% [1] |

| Carryover | <0.01% at ULOQ |

Selectivity and Specificity

The method demonstrates excellent selectivity with no interference from more than fifty potentially co-eluting substances, including common drugs of abuse, medications, and endogenous compounds [5]. Chromatographic separation is particularly critical for distinguishing NEH from its isomers, as mass spectral data alone may be insufficient due to identical fragmentation patterns [2]. The use of retention time matching combined with multiple reaction monitoring (MRM) transitions provides the necessary specificity for unambiguous identification in forensic casework.

Stability

Stability assessments indicate that NEH remains stable in blood samples through three freeze-thaw cycles when stored at -20°C. Processed samples maintained stability in the autosampler (10°C) for at least 24 hours. For long-term storage, blood samples containing NEH should be maintained at -70°C to prevent degradation, with stability demonstrated for at least 6 months under these conditions.

Case Study: Fatal Intoxication

Case History